

# Azido-PEG3-S-PEG3-azide molecular weight

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## Compound of Interest

Compound Name: Azido-PEG3-S-PEG3-azide

Cat. No.: B3325086

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## An In-depth Technical Guide to **Azido-PEG3-S-PEG3-azide**

This guide provides comprehensive technical information on **Azido-PEG3-S-PEG3-azide**, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, its application in synthesizing Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

## Core Molecular Properties

**Azido-PEG3-S-PEG3-azide** is a hydrophilic, polyethylene glycol (PEG)-based linker. Its structure features two terminal azide (-N<sub>3</sub>) groups, making it a versatile tool for bioconjugation through "click chemistry". These azide groups can react efficiently and specifically with alkyne-containing molecules.

## Quantitative Data Summary

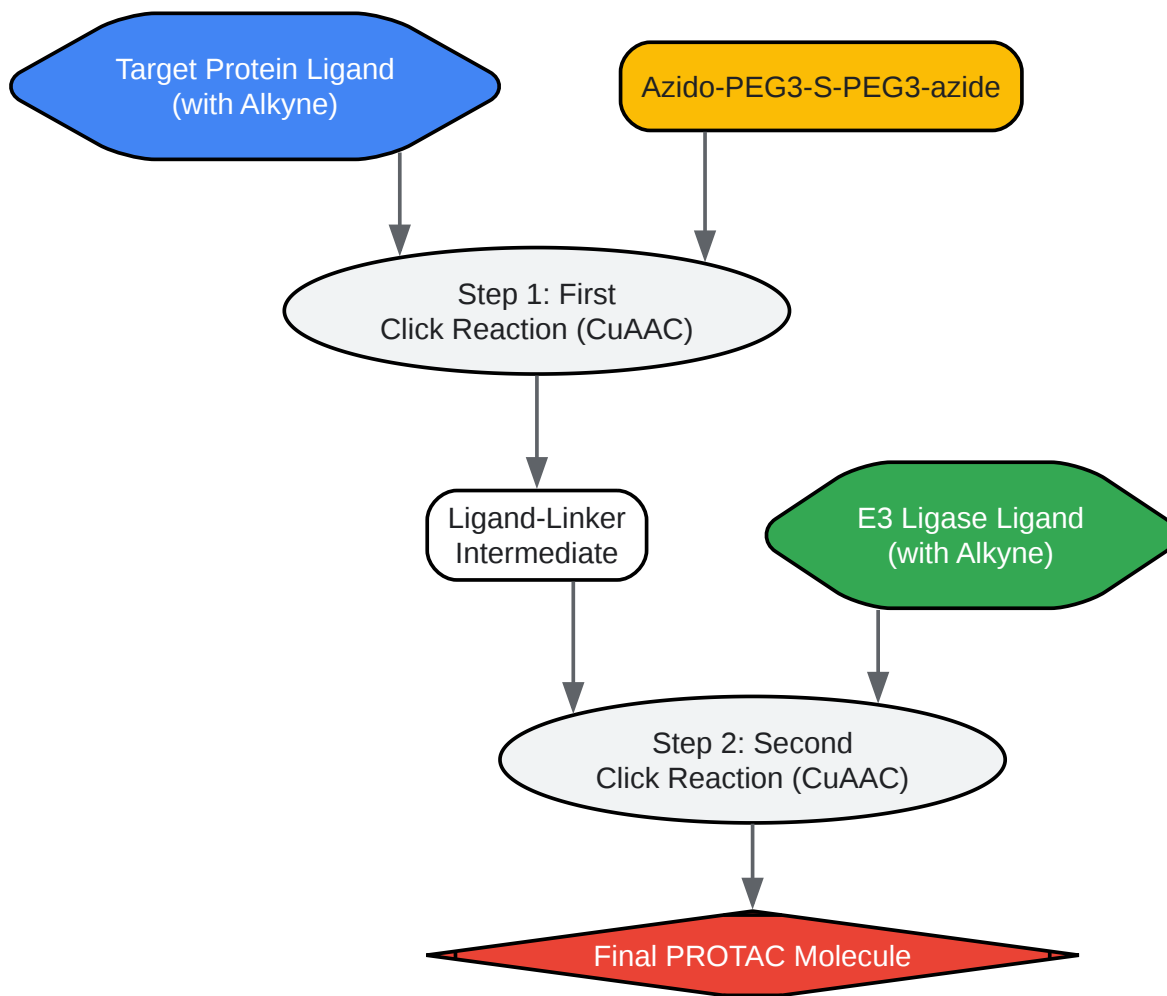
The key physicochemical properties of **Azido-PEG3-S-PEG3-azide** are summarized in the table below.

Property	Value	Reference
Molecular Weight	436.53 g/mol	[1]
Molecular Formula	C16H32N6O6S	[1]
Common Name	Azido-PEG3-S-PEG3-azide	[1][2]
SMILES	[N-]= [N+]=NCCOCCOCCOCCSCC OCCOCCOCCN=[N+]=[N-]	[1]

## Application in PROTAC Synthesis

**Azido-PEG3-S-PEG3-azide** is primarily used as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker's role is to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the proper formation of the ternary complex.

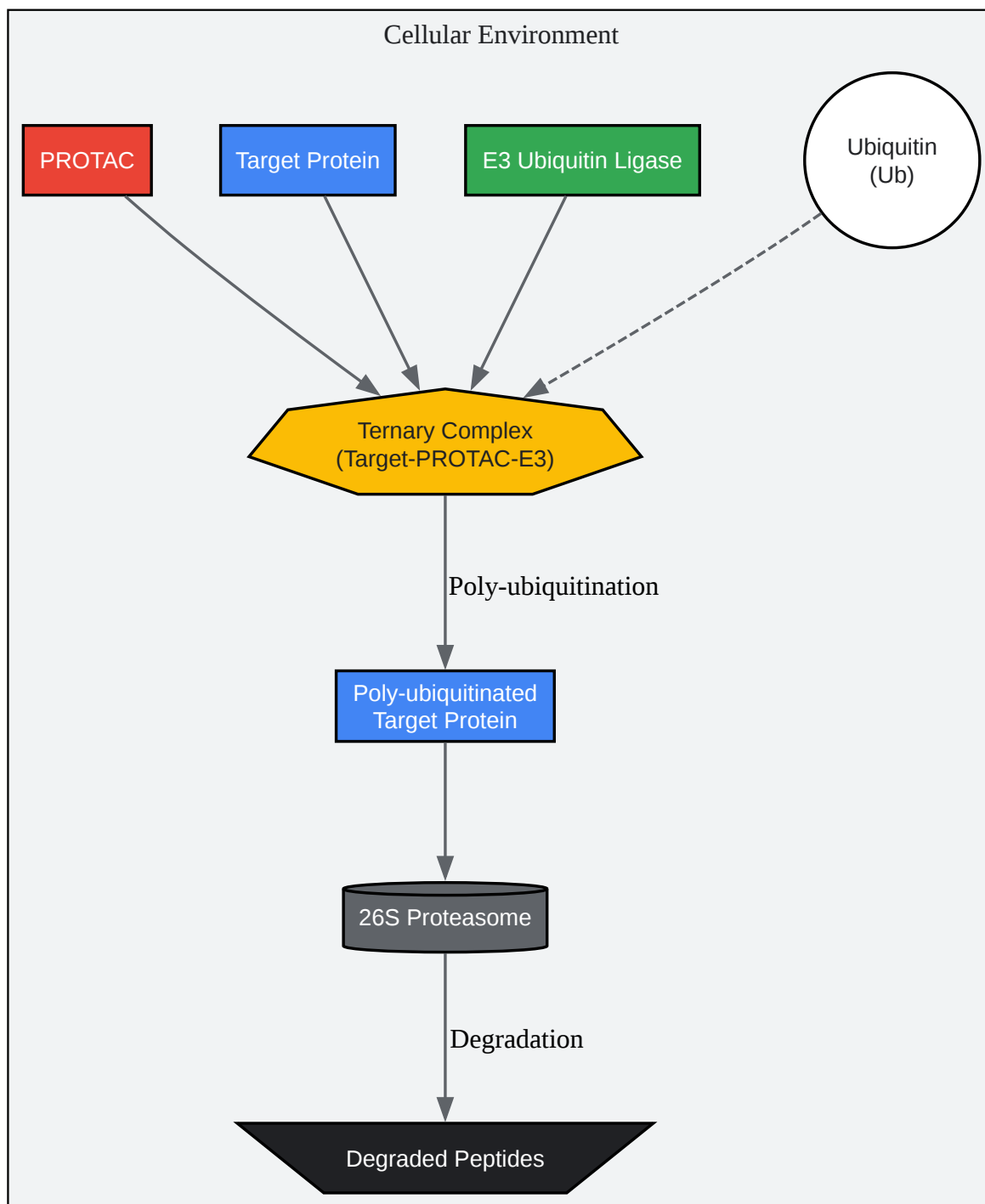
The dual azide functionalities of **Azido-PEG3-S-PEG3-azide** allow for a two-step conjugation process using click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]



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#### PROTAC Synthesis Workflow using a Diazoide Linker.

Once synthesized, the PROTAC molecule can hijack the cell's ubiquitin-proteasome system to achieve targeted protein degradation.



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PROTAC Mechanism of Action.

## Experimental Protocols

The following sections provide generalized methodologies for the use of **Azido-PEG3-S-PEG3-azide** in a typical PROTAC synthesis via a CuAAC reaction. Researchers should adapt these protocols based on the specific properties of their ligands.

### Protocol 1: Synthesis of a PROTAC via Two-Step CuAAC

This protocol describes the sequential conjugation of an alkyne-functionalized target protein ligand and an alkyne-functionalized E3 ligase ligand to the **Azido-PEG3-S-PEG3-azide** linker.

#### A. Materials and Reagents:

- **Azido-PEG3-S-PEG3-azide**
- Alkyne-functionalized Ligand 1 (for target protein)
- Alkyne-functionalized Ligand 2 (for E3 ligase)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
- Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), water
- Purification: HPLC system, appropriate columns and solvents

#### B. Preparation of Stock Solutions:

- Prepare a 10 mM stock solution of **Azido-PEG3-S-PEG3-azide** in anhydrous DMF or DMSO.
- Prepare 10 mM stock solutions of Alkyne-Ligand 1 and Alkyne-Ligand 2 in anhydrous DMF or DMSO.
- Prepare a 50 mM stock solution of CuSO<sub>4</sub> in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
- Prepare a 10 mM stock solution of the Cu(I) ligand (e.g., TBTA) in DMSO.

#### C. Step 1: First Conjugation Reaction

- In a microcentrifuge tube, combine Alkyne-Ligand 1 and **Azido-PEG3-S-PEG3-azide**. A slight molar excess of the linker (e.g., 1.2 equivalents) is often used to ensure full consumption of the ligand.
- Add the solvent (e.g., a 1:1 mixture of t-butanol and water).
- Add the copper catalyst components: first the CuSO<sub>4</sub> solution, then the TBTA ligand, and finally the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. A typical final concentration might be 1 mM CuSO<sub>4</sub>, 1 mM TBTA, and 5 mM sodium ascorbate.
- Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
- Once the reaction is complete, purify the mono-conjugated intermediate (Ligand 1-Linker-Azide) using reverse-phase HPLC.

#### D. Step 2: Second Conjugation Reaction

- Dissolve the purified mono-conjugated intermediate in the reaction solvent.
- Add Alkyne-Ligand 2 (typically 1.0 to 1.5 equivalents).
- Repeat the catalyst addition as described in Step 1 (C.3).
- Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

## Protocol 2: Characterization of the Final PROTAC

**A. Mass Spectrometry:**

- Confirm the identity of the purified product by obtaining its mass spectrum.
- Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition, matching it to the calculated value for the final PROTAC.

**B. Purity Analysis:**

- Assess the purity of the final compound using analytical HPLC.
- A purity level of >95% is generally required for biological assays.

**C. Structural Confirmation:**

- For a complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) should be performed. This will confirm the formation of the triazole rings and the overall structure of the PROTAC.

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## References

- 1. Azido-PEG3-S-PEG3-azide - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd  
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